N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides It features a hydroxypropyl group attached to one nitrogen atom and a methylphenyl group attached to the other nitrogen atom of the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropylamine and 4-methylphenylamine.
Formation of Intermediate: The first step involves the reaction of 3-hydroxypropylamine with an appropriate acylating agent, such as ethyl chloroformate, to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-methylphenylamine in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product, N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl group may participate in hydrogen bonding, while the methylphenyl group may engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxypropyl)-N’-(4-chlorophenyl)ethanediamide
- N-(3-hydroxypropyl)-N’-(4-nitrophenyl)ethanediamide
- N-(3-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide
Uniqueness
N-(3-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The hydroxypropyl group also provides additional functionalization, allowing for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(17)11(16)13-7-2-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSTRPKELOSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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